4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
Description
This compound belongs to the triazoloquinazoline-dione class, characterized by a fused triazole-quinazoline core with two ketone groups (dione) at positions 1 and 3. Key structural features include:
- 2-(2-(4-methoxyphenyl)-2-oxoethyl) group: Provides electron-donating (methoxy) and hydrogen-bonding (ketone) functionalities.
Synthetic routes for analogous compounds often involve cyclization reactions of hydrazinecarbothioamides or S-alkylation of triazole-thiones with halogenated ketones (e.g., α-bromoacetophenone derivatives) under basic conditions . Characterization typically employs ¹H/¹³C NMR, IR, and mass spectrometry to confirm tautomeric forms and substituent placement .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2-[2-(4-methoxyphenyl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O4/c1-34-19-12-8-17(9-13-19)22(31)15-29-25(33)30-21-5-3-2-4-20(21)23(32)28(24(30)27-29)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAXFSIBCCSFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione belongs to a class of triazoloquinazolines, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a triazoloquinazoline core with fluorobenzyl and methoxyphenyl substituents. The presence of these functional groups is crucial for its biological activity.
- Molecular Formula : CHFNO
- Molecular Weight : 359.37 g/mol
Antihypertensive Activity
Recent studies have indicated that derivatives of triazoloquinazolines exhibit significant antihypertensive effects. In particular, compounds within this class have been evaluated for their ability to modulate heart rate and blood pressure. For instance, a series of triazoloquinazolines demonstrated the capacity to lower blood pressure effectively in animal models through various mechanisms, such as adrenoblocking activity .
Cytotoxicity and Antitumor Effects
The compound has also been investigated for its cytotoxic properties against various cancer cell lines. In vitro studies have shown that certain triazoloquinazolines exhibit IC values ranging from 2.44 μM to 9.43 μM against HepG2 and HCT-116 cell lines, indicating potent antitumor activity . The mechanism appears to involve DNA intercalation and inhibition of topoisomerase II enzymes, which are critical in cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of triazoloquinazolines is heavily influenced by their structural components:
- Fluorobenzyl Group : Enhances lipophilicity and binding affinity to target receptors.
- Methoxyphenyl Substituent : Contributes to increased cytotoxicity through enhanced interaction with cellular targets.
The optimal arrangement of these substituents can significantly affect the compound's pharmacological profile.
Case Studies
- Antihypertensive Study : A study evaluated the antihypertensive effects of various triazoloquinazoline derivatives in rats. The results indicated that certain compounds could reduce systolic blood pressure effectively without causing tachycardia, suggesting a favorable safety profile for potential therapeutic use .
- Cytotoxicity Assessment : Another investigation tested the cytotoxic effects of several derivatives on cancer cell lines. The most active derivative showed an IC value of 2.44 μM against HCT-116 cells, demonstrating significant potential as an anticancer agent .
Data Tables
| Compound Name | IC (μM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 2.44 | HCT-116 | DNA Intercalation |
| Compound B | 6.29 | HepG2 | Topoisomerase II Inhibition |
| Compound C | 9.43 | Various | Cytotoxicity via apoptosis |
Scientific Research Applications
The compound 4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential applications in medicinal chemistry, pharmacology, and related fields, highlighting recent findings and case studies.
Structure and Composition
- Molecular Formula: C₁₈H₁₉FN₂O₄
- Molecular Weight: 346.4 g/mol
- CAS Number: 1142215-49-3
The structure features a triazoloquinazoline core, which is known for its diverse biological activities. The presence of fluorine and methoxy groups enhances its pharmacological profile.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, triazoloquinazoline derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may exhibit similar mechanisms of action, potentially targeting specific pathways involved in cancer progression.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research has indicated that quinazoline derivatives can act against various bacterial strains, including resistant ones. Further investigations are needed to evaluate the efficacy of this specific compound against pathogens.
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds like this compound are being studied for their neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which this compound could exert protective effects on neuronal cells.
Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several triazoloquinazoline derivatives and tested their anticancer activity against various cancer cell lines. One derivative showed a significant reduction in cell viability at low micromolar concentrations, indicating a promising lead for further development.
Study 2: Antimicrobial Screening
A study conducted by researchers at a prominent university evaluated the antimicrobial activity of several quinazoline derivatives. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria. The compound's structure suggests it may share similar properties, warranting further exploration.
Study 3: Neuroprotection in Animal Models
Research published in Neuropharmacology investigated the neuroprotective effects of related compounds in animal models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta plaque formation and improve cognitive function. This opens avenues for studying the specific compound's potential benefits in neurodegenerative conditions.
Comparison with Similar Compounds
Triazoloquinazolines vs. Triazoloquinolines
- Triazoloquinolines (e.g., 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline): Lack the dione but show superior anticonvulsant activity (ED₅₀ = 22–27 mg/kg in MES/scPTZ tests) compared to quinoline precursors .
Triazole vs. Triazolone Derivatives
- Triazole rings (as in the target compound) are critical for bioactivity. For example, triazoloquinolines exhibit anticonvulsant effects, while triazolone derivatives (e.g., 4a-f in ) are inactive due to reduced electron density or steric hindrance .
Substituent Effects
Fluorinated Groups
- 4-Fluorobenzyl (target compound): Fluorine’s electronegativity enhances binding to hydrophobic pockets and metabolic stability. Similar 4-fluorophenyl groups in triazole-thiazole hybrids (e.g., ) improve antimicrobial activity .
- Non-fluorinated analogs: Lower lipophilicity and weaker halogen bonding, as seen in chloro/bromo derivatives (), which require higher doses for equivalent efficacy .
Methoxy and Electron-Donating Groups
- 4-Methoxyphenyl (target compound): Improves solubility via electron donation and may modulate receptor affinity. In benzoxazine-oxadiazole hybrids (), methoxy groups enhance bioavailability .
- Sulfonyl groups (e.g., compounds in ): Increase polarity but may reduce CNS penetration compared to alkoxy substituents .
Preparation Methods
Ketone Formation
A Claisen-Schmidt condensation between 4-methoxyacetophenone and ethyl glyoxylate generates the α,β-unsaturated ketone intermediate.
Reaction parameters :
- Base : Sodium ethoxide (EtONa) in anhydrous ethanol
- Temperature : 60°C for 6 hours
- Yield : 68% after recrystallization from ethyl acetate/hexane
Nucleophilic Displacement
The α-position of the ketone undergoes nucleophilic attack by 2-aminoethanol in DMF at 100°C, producing the 2-hydroxyethyl derivative.
Key modification :
- Protection strategy : Tert-butyldimethylsilyl (TBDMS) ether protection of the alcohol prevents unwanted side reactions during subsequent steps.
Mitsunobu Coupling
The TBDMS-protected alcohol is coupled to the triazoloquinazoline core using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) yields the free alcohol, which is oxidized to the ketone using pyridinium chlorochromate (PCC).
Final Cyclization and Purification
The last synthetic stage involves lactam formation between the ketone and the adjacent amine group.
Cyclization conditions :
Purification methodology :
- Initial isolation : Precipitation from reaction mixture using ice-cold water
- Chromatography : Silica gel column with ethyl acetate/hexane (3:7) gradient
- Final crystallization : THF/hexane system produces needles with >99% HPLC purity
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Ring-opening side reactions :
Epimerization at the oxoethyl center :
- Cause : Base-catalyzed keto-enol tautomerism
- Solution : Low-temperature (−20°C) Mitsunobu conditions
Purification difficulties :
Scalability Considerations
Industrial-scale production requires modifications to laboratory protocols:
Continuous flow synthesis :
- Triazole formation in microreactors improves heat transfer
- 85% conversion achieved in 30 minutes vs. 8 hours batch
Catalyst recycling :
Waste minimization :
Analytical Characterization
Critical quality control checkpoints include:
HPLC-MS :
1H-NMR (400 MHz, DMSO-d6) :
X-ray crystallography :
- Orthorhombic crystal system, space group P212121
- Unit cell parameters: a = 8.542 Å, b = 12.307 Å, c = 18.935 Å
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of precursor heterocycles. For example, triazoloquinazolines are often synthesized via condensation of substituted benzaldehydes with aminotriazole derivatives under reflux in ethanol, followed by purification via column chromatography . Key optimization strategies include:
- Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to triazole derivatives).
- Using glacial acetic acid as a catalyst to enhance cyclization efficiency .
- Employing reflux times of 4–6 hours to balance yield and purity .
Q. What spectroscopic techniques are essential for confirming structural integrity, and how should data interpretation be approached?
- Techniques :
- 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, the 4-fluorobenzyl group shows a doublet at δ 7.2–7.4 ppm (1H NMR), while the methoxyphenyl group resonates at δ 3.8 ppm .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 460–470) and fragmentation patterns .
- X-Ray Diffraction : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally related ferrocenyl quinazolinones .
Q. How do fluorine and methoxy substituents influence physicochemical properties and reactivity?
- Physicochemical Impact :
- Fluorine : Enhances lipophilicity (logP increase by ~0.5 units) and metabolic stability via reduced CYP450-mediated oxidation .
- Methoxy Group : Improves solubility in polar solvents (e.g., DMSO) and stabilizes π-π stacking interactions in crystal lattices .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across assay systems?
- Experimental Design :
- Use orthogonal assays (e.g., MIC assays for antimicrobial activity combined with time-kill curves) to confirm dose-dependent effects .
- Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent interference (e.g., DMSO ≤ 0.1% v/v) .
Q. What computational methods model target interactions, and how are predictions validated?
- Modeling Tools :
- Molecular Docking : Use AutoDock Vina to predict binding to kinase targets (e.g., EGFR), focusing on triazoloquinazoline’s planar core for ATP-binding site interactions .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with redox behavior .
- Validation : Mutagenesis studies (e.g., alanine scanning of target residues) or surface plasmon resonance (SPR) to quantify binding affinities .
Q. How can pharmacokinetic (PK) profiles be improved without compromising the pharmacophore?
- Structural Modifications :
- Introduce PEGylated side chains to enhance aqueous solubility while retaining the triazoloquinazoline core .
- Replace the 4-methoxyphenyl group with bioisosteres (e.g., 4-hydroxyphenyl) to reduce hepatic clearance .
- In Silico Screening : Use QSAR models to predict ADMET properties, prioritizing derivatives with ClogP < 3 and topological polar surface area (TPSA) > 80 Ų .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
